Acetic acid;cyclohexa-1,3-diene-1,3-diol
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Overview
Description
Acetic acid;cyclohexa-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclohexa-1,3-diene-1,3-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-1,3-diene-1,3-diol is a diol derivative of cyclohexa-1,3-diene, a colorless, flammable liquid with a distinct odor
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene can be synthesized through several methods, including:
Dehydrobromination of 1,2-dibromocyclohexane: This involves the removal of hydrogen bromide from 1,2-dibromocyclohexane using a strong base like sodium hydroxide.
Dehydration of cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol.
Pyrolysis of the diacetate of cyclohexane-1,2-diol: This process involves heating the diacetate of cyclohexane-1,2-diol to high temperatures.
Industrial Production Methods
Industrial production of cyclohexa-1,3-diene typically involves the dehydrobromination of 1,2-dibromocyclohexane due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cycloadditions: This compound participates in cycloaddition reactions, such as the Diels-Alder reaction, forming complex cyclic structures.
Bromination: Bromination of cyclohexa-1,3-diene involves the addition of bromine, resulting in anti 1,2-addition products.
Common Reagents and Conditions
Palladium acetate: Used in oxidation reactions.
Bromine: Used in bromination reactions.
Strong bases: Such as sodium hydroxide, used in dehydrobromination.
Major Products
Benzene: Formed during oxidation reactions.
Cyclohex-2-ene-1,4-diol diacetate: Another product of oxidation.
Scientific Research Applications
Acetic acid;cyclohexa-1,3-diene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;cyclohexa-1,3-diene-1,3-diol involves its participation in various chemical reactions. For example, in oxidation reactions, palladium acetate catalyzes the formation of benzene and other products through a series of intermediate steps involving oxypalladation adducts and π-cyclohexenylpalladium complexes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, which is less stable compared to cyclohexa-1,3-diene.
Cyclohexene: A related compound that undergoes similar reactions but with different products.
Uniqueness
Acetic acid;cyclohexa-1,3-diene-1,3-diol is unique due to its combination of acetic acid and cyclohexa-1,3-diene-1,3-diol, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
Properties
CAS No. |
65883-46-7 |
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Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
acetic acid;cyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-2-1-3-6(8)4-5;2*1-2(3)4/h2,4,7-8H,1,3H2;2*1H3,(H,3,4) |
InChI Key |
SBFXEAQYYHDVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(=CC(=C1)O)O |
Origin of Product |
United States |
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